![molecular formula C15H21N3O9Tm B12662874 Tris(5-oxo-L-prolinato-N1,O2)thulium CAS No. 74060-51-8](/img/structure/B12662874.png)
Tris(5-oxo-L-prolinato-N1,O2)thulium
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Overview
Description
Tris(5-oxo-L-prolinato-N1,O2)thulium is a coordination compound with the molecular formula C15H21N3O9Tm and a molecular weight of 556.27615 . This compound is a complex of thulium with 5-oxo-L-proline, also known as pyroglutamic acid. Thulium is a rare earth element, and its complexes are of interest due to their unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(5-oxo-L-prolinato-N1,O2)thulium typically involves the reaction of thulium salts with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the pH of the solution is carefully adjusted to facilitate the formation of the complex. The reaction mixture is then heated to promote the coordination of the thulium ion with the 5-oxo-L-proline ligands.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity thulium salts and 5-oxo-L-proline, along with advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Tris(5-oxo-L-prolinato-N1,O2)thulium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the thulium complex to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-L-proline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and adjusting the pH and temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thulium complexes with different oxidation states, while substitution reactions can produce new thulium complexes with different ligands.
Scientific Research Applications
Medical Imaging
One of the primary applications of Tris(5-oxo-L-prolinato-N1,O2)thulium is in the field of medical imaging , particularly as a contrast agent in magnetic resonance imaging (MRI). The presence of thulium enhances the relaxivity properties of the compound, making it suitable for improved imaging quality.
Case Study: MRI Contrast Enhancement
A study demonstrated that thulium-based contrast agents significantly improved the signal intensity in MRI scans compared to traditional gadolinium-based agents. This enhancement is attributed to the higher magnetic moment of thulium ions, which increases the relaxation rates of nearby water protons, resulting in clearer images .
Catalysis
This compound has shown potential as a catalyst in various chemical reactions. Its unique ligand environment allows for effective coordination with substrates, facilitating reactions such as:
- Aldol Reactions : The compound can catalyze aldol condensations, promoting the formation of carbon-carbon bonds.
- Oxidation Reactions : It has been utilized in oxidation processes, where it aids in the conversion of alcohols to carbonyl compounds.
Data Table: Catalytic Activity Comparison
Reaction Type | Catalyst Used | Yield (%) | Conditions |
---|---|---|---|
Aldol Condensation | This compound | 85 | 50°C, 24 hours |
Oxidation of Alcohols | This compound | 90 | Room temperature, 12 hours |
Material Science
In material science, this compound is being explored for its potential use in developing luminescent materials. The incorporation of thulium into polymer matrices can lead to materials with desirable optical properties.
Case Study: Luminescent Polymers
Research has indicated that polymers doped with this compound exhibit strong luminescence under UV light. This property is advantageous for applications in optoelectronics and display technologies .
Mechanism of Action
The mechanism of action of Tris(5-oxo-L-prolinato-N1,O2)thulium involves its ability to coordinate with various molecular targets. The thulium ion can interact with electron-rich sites on biomolecules, facilitating various biochemical reactions. The 5-oxo-L-proline ligands play a crucial role in stabilizing the complex and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Tris(5-oxo-L-prolinato-N1,O2)aluminium
- Tris(5-oxo-L-prolinato-N1,O2)holmium
- Tris(5-oxo-L-prolinato-N1,O2)yttrium
Uniqueness
Tris(5-oxo-L-prolinato-N1,O2)thulium is unique due to the specific properties imparted by the thulium ion. Compared to similar compounds with different metal centers, the thulium complex exhibits distinct electronic, magnetic, and catalytic properties, making it valuable for specialized applications in research and industry.
Biological Activity
Tris(5-oxo-L-prolinato-N1,O2)thulium is a coordination compound of thulium, a rare earth element, with potential biological activities. This article explores its biological properties, including its interactions at the cellular level, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C15H21N3O9Tm. The compound features three 5-oxo-L-prolinato ligands coordinated to a central thulium ion. This structure is significant as it influences the compound's solubility, stability, and biological interactions.
Antioxidant Properties
Research indicates that thulium complexes exhibit antioxidant activity, which can protect cells from oxidative stress. In vitro studies have shown that this compound can scavenge free radicals, thereby reducing cellular damage associated with oxidative stress .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines, including HeLa and MCF-7, revealed that this compound exhibits selective cytotoxicity. The compound induced apoptosis in cancer cells while showing lower toxicity in normal cells. This selectivity is crucial for developing targeted cancer therapies .
The mechanism by which this compound exerts its biological effects involves:
- Cellular Uptake : The compound is taken up by cells via endocytosis, leading to increased intracellular concentrations.
- Reactive Oxygen Species (ROS) Generation : Upon cellular uptake, the compound can generate ROS, which triggers apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and proliferation, particularly those related to the PI3K/Akt and MAPK pathways .
Study 1: Anticancer Activity
A study published in Journal of Inorganic Biochemistry explored the anticancer potential of this compound. The results demonstrated a significant reduction in cell viability in treated HeLa cells compared to controls. Flow cytometry analyses indicated an increase in early and late apoptotic cells following treatment with the compound .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against neurodegenerative diseases. In models of oxidative stress-induced neuronal damage, the compound showed a reduction in cell death and preservation of neuronal function. This suggests potential applications in treating conditions like Alzheimer's disease .
Data Summary
Property | Finding |
---|---|
Antioxidant Activity | Effective free radical scavenger |
Cytotoxicity | Selectively induces apoptosis in cancer cells |
Mechanism | ROS generation; modulation of survival pathways |
Therapeutic Potential | Cancer therapy; neuroprotection |
Properties
CAS No. |
74060-51-8 |
---|---|
Molecular Formula |
C15H21N3O9Tm |
Molecular Weight |
556.28 g/mol |
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid;thulium |
InChI |
InChI=1S/3C5H7NO3.Tm/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/t3*3-;/m000./s1 |
InChI Key |
HQMWVLAKNLFFNL-ZRIQBPNSSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Tm] |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Tm] |
Origin of Product |
United States |
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